3-(5-bromo-2-phenyl-1H-indol-3-yl)propanoic acid
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Overview
Description
3-(5-bromo-2-phenyl-1H-indol-3-yl)propanoic acid is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom at the 5-position of the indole ring, a phenyl group at the 2-position, and a propanoic acid moiety at the 3-position.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They bind with high affinity to multiple receptors, making them useful in the development of new biologically active compounds .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes in cellular processes . These interactions often result in the inhibition or activation of certain biochemical pathways, leading to a variety of biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
The synthesis of 3-(5-bromo-2-phenyl-1H-indol-3-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Propanoic Acid Introduction: The propanoic acid moiety can be introduced via a Friedel-Crafts acylation reaction using propanoic anhydride and a Lewis acid catalyst.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to enhance yield and efficiency.
Chemical Reactions Analysis
3-(5-bromo-2-phenyl-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:
Scientific Research Applications
3-(5-bromo-2-phenyl-1H-indol-3-yl)propanoic acid has several scientific research applications:
Comparison with Similar Compounds
3-(5-bromo-2-phenyl-1H-indol-3-yl)propanoic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
5-bromo-2-phenylindole: A simpler indole derivative without the propanoic acid moiety, used in various chemical syntheses.
2-phenylindole: Another indole derivative with a phenyl group at the 2-position, used in the synthesis of pharmaceuticals and dyes.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(5-bromo-2-phenyl-1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c18-12-6-8-15-14(10-12)13(7-9-16(20)21)17(19-15)11-4-2-1-3-5-11/h1-6,8,10,19H,7,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFIBQJJZBJHFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(N2)C=CC(=C3)Br)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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